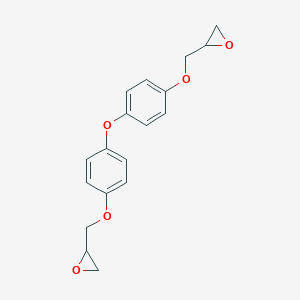
Bis(4-glycidyloxyphenyl) ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-glycidyloxyphenyl) ether: is an organic compound that belongs to the family of epoxy resins. It is a colorless to pale yellow liquid at room temperature and is known for its excellent mechanical and thermal properties. This compound is widely used in various industrial applications, including adhesives, coatings, and composite materials, due to its ability to form strong, durable bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(4-glycidyloxyphenyl) ether is typically synthesized through a two-step process. The first step involves the reaction of phenol with epichlorohydrin in the presence of a base such as sodium hydroxide to form 4-(chloromethyl)phenol. In the second step, 4-(chloromethyl)phenol reacts with bisphenol A in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: Bis(4-glycidyloxyphenyl) ether undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: This compound can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols. These reactions are typically catalyzed by acids or bases and result in the formation of hydroxyl groups.
Hydrolysis: this compound can be hydrolyzed in the presence of water to form 2,2-bis[4-(2,3-dihydroxypropoxy)phenyl]propane.
Polymerization: It can undergo polymerization reactions to form cross-linked polymer networks.
Common Reagents and Conditions:
Epoxide Ring-Opening Reactions: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve the use of acid or base catalysts and moderate temperatures.
Hydrolysis: Water is the primary reagent, and the reaction can be catalyzed by acids or bases.
Polymerization: Common curing agents include polyamines, aminoamides, and phenolic compounds. The reaction conditions involve controlled heating to facilitate cross-linking.
Major Products Formed:
Epoxide Ring-Opening Reactions: The major products are hydroxyl-containing compounds.
Hydrolysis: The major product is 2,2-bis[4-(2,3-dihydroxypropoxy)phenyl]propane.
Polymerization: The major products are cross-linked polymer networks with enhanced mechanical and thermal properties.
Scientific Research Applications
Bis(4-glycidyloxyphenyl) ether has a wide range of scientific research applications, including:
Chemistry: It is used as a matrix material for composites, adhesives, and coatings.
Biology: It is used in the development of biocompatible materials for medical devices and implants. Its ability to form strong, durable bonds makes it ideal for use in prosthetics and other medical applications.
Medicine: It is used in the formulation of drug delivery systems and as a component in dental materials. Its biocompatibility and mechanical properties make it suitable for use in various medical applications.
Industry: It is widely used in the electronics industry as an encapsulant for electronic components.
Mechanism of Action
Bis(4-glycidyloxyphenyl) ether acts as a cross-linking agent in epoxy resin systems. The cross-linking reaction occurs between the epoxy groups of this compound and the curing agent, such as amines or anhydrides. The cross-linking reaction is initiated by the addition of a curing agent to the epoxy resin system, which triggers the ring-opening reaction of the epoxy groups. The resulting cross-linked network structure provides the epoxy resin system with excellent mechanical and thermal properties.
Comparison with Similar Compounds
Bisphenol A Diglycidyl Ether: This compound is similar in structure and properties to Bis(4-glycidyloxyphenyl) ether.
Bis(4-glycidyloxyphenyl)disulfide: This compound contains disulfide bonds, which allow for dynamic covalent bonding and reversible cross-linking.
Uniqueness: this compound is unique due to its ability to form strong, durable bonds and its excellent mechanical and thermal properties. Its versatility in various applications, including adhesives, coatings, and composites, makes it a valuable compound in both research and industry.
Properties
IUPAC Name |
2-[[4-[4-(oxiran-2-ylmethoxy)phenoxy]phenoxy]methyl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-5-15(6-2-13(1)19-9-17-11-21-17)23-16-7-3-14(4-8-16)20-10-18-12-22-18/h1-8,17-18H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMVQDFNHGJHOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)OCC4CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)
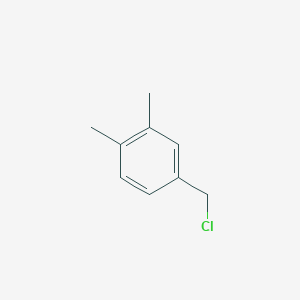
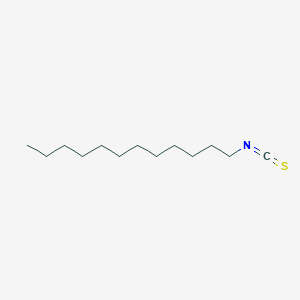
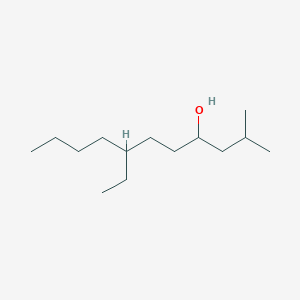
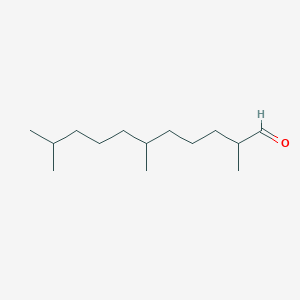
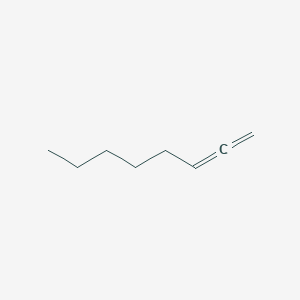
![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)
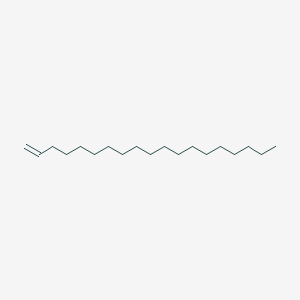
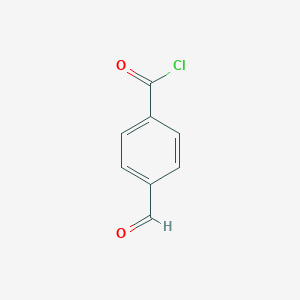
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)

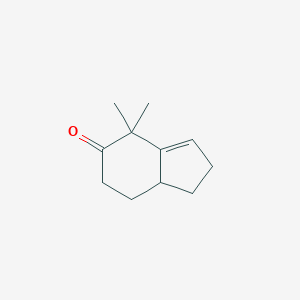
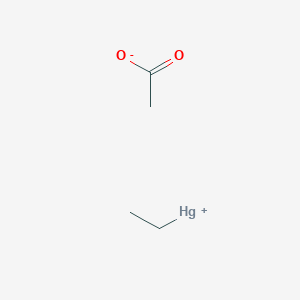
![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)
